molecular formula C12H17ClN4O3 B2660062 1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride CAS No. 1233952-55-0

1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride

Cat. No.: B2660062
CAS No.: 1233952-55-0
M. Wt: 300.74
InChI Key: FYKWWTWACCSOCK-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a nitrophenyl group and a piperidinyl group linked through a urea moiety, with the hydrochloride salt form enhancing its solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride typically involves the reaction of 3-nitroaniline with 4-piperidone hydrochloride in the presence of a coupling agent such as carbonyldiimidazole. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) or halogenating agents like bromine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 1-(3-Aminophenyl)-3-(piperidin-4-yl)ureahydrochloride.

    Substitution: Formation of halogenated derivatives or further nitrated products.

Scientific Research Applications

1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the piperidinyl group may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride
  • 1-(3-Nitrophenyl)-3-(morpholin-4-yl)ureahydrochloride
  • 1-(3-Nitrophenyl)-3-(pyrrolidin-4-yl)ureahydrochloride

Uniqueness

1-(3-Nitrophenyl)-3-(piperidin-4-yl)ureahydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidinyl group, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-nitrophenyl)-3-piperidin-4-ylurea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3.ClH/c17-12(14-9-4-6-13-7-5-9)15-10-2-1-3-11(8-10)16(18)19;/h1-3,8-9,13H,4-7H2,(H2,14,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKWWTWACCSOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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